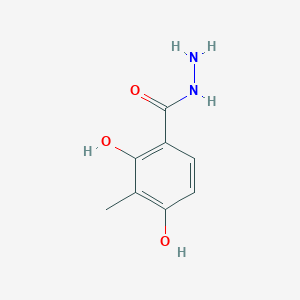

2,4-Dihydroxy-3-methylbenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dihydroxy-3-methylbenzohydrazide is a chemical compound that belongs to the class of benzohydrazides, which are known for their diverse range of biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structures have been synthesized and studied, indicating the potential significance of such compounds in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the condensation of hydrazides with aldehydes or ketones. For instance, the synthesis of 2-hydroxy-N'-(4-hydroxybenzylidene)-3-methylbenzohydrazide was achieved by condensing 4-hydroxybenzaldehyde and 2-hydroxy-3-methylbenzohydrazide in methanol . Similarly, other related compounds were synthesized using various starting materials and conditions, such as the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation , or the condensation of equimolar 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide .

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often confirmed using techniques such as X-ray diffraction analysis, which provides detailed information about the configuration around double bonds and the planarity of aromatic rings. For example, the structure of a Schiff base compound related to benzohydrazides was elucidated using single-crystal X-ray diffraction, revealing a trans configuration around the C=N double bond and nearly coplanar benzene rings . The title compound in another study also displayed a dihedral angle between the two benzene rings, indicating the spatial arrangement of the molecular framework .

Chemical Reactions Analysis

Benzohydrazide derivatives can undergo various chemical reactions, including cyclization and oxidation, to form different heterocyclic compounds. The reaction of 2-aminobenzohydrazides with Schiff bases, for instance, led to the formation of quinazolinones and oxadiazoles . These transformations showcase the reactivity of the hydrazide group and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives are characterized using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis. These compounds often exhibit interesting properties like fluorescence, as seen in the study of a Ni(II) complex of a related benzohydrazide . The crystal structures of these compounds are stabilized by various intermolecular interactions, including hydrogen bonding and π-π interactions, which contribute to their solid-state properties .

Applications De Recherche Scientifique

Biochemistry: Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid

- Summary of Application : In this research, hydrazide-hydrazones of 2,4-dihydroxybenzoic acid were designed and synthesized for in vitro and in vivo bioactivity studies . These compounds were tested for their antimicrobial activity and antiproliferative activity against various human cancer cell lines .

- Methods of Application : The chemical structure of the synthesized hydrazide-hydrazones was confirmed by spectral methods . The antimicrobial activity screening was performed against a panel of microorganisms . The antiproliferative activity was assessed using the MTT method . The toxicity was tested in vivo on Danio rerio embryos using the Fish Embryo Acute Toxicity (FET) test procedure according to OECD No. 236 .

- Results or Outcomes : The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . The inhibitory concentration values obtained in the in vitro test showed that N - [ (4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide inhibited cancer cell proliferation the most, with an extremely low IC 50 (Inhibitory Concentration) value, estimated at 0.77 µM for LN-229 . Each of the compounds tested was selective against cancer cell lines .

Agriculture: Controlled Release of Herbicides

- Summary of Application : In the field of agriculture, “2,4-Dihydroxy-3-methylbenzohydrazide” has been used in the development of controlled release formulations of herbicides . This is aimed at reducing the volatilization and leaching risks associated with the use of herbicides .

- Methods of Application : The herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas . The volatilities of herbicide@HTlcs were compared with those of pure herbicides . The release rates of 2,4-D@HTlcs were studied and controlled by non-Fickian diffusion . The leaching experiments were performed in two agricultural topsoils collected from Beijing and Yunnan province and a grassland soil from Neimenggu province .

- Results or Outcomes : The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . Additionally, 2,4-D@HTlcs exhibited no delay in the control efficacy against Amaranthus retroflexus compared with free 2,4-D sodium salt .

Proteomics: Biochemical Research

- Summary of Application : “2,4-Dihydroxy-3-methylbenzohydrazide” is used in the field of proteomics, specifically for biochemical research . It is often used in the study of proteins, their structures, functions, and interactions .

- Methods of Application : The specific methods of application in proteomics can vary widely depending on the specific research question. They often involve the use of advanced analytical techniques such as mass spectrometry, protein sequencing, and bioinformatics .

- Results or Outcomes : The outcomes of such research can also vary widely. They can contribute to our understanding of biological processes, disease mechanisms, and the development of new drugs .

Propriétés

IUPAC Name |

2,4-dihydroxy-3-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-6(11)3-2-5(7(4)12)8(13)10-9/h2-3,11-12H,9H2,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYCGTBPNSTUSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C(=O)NN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649355 |

Source

|

| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydroxy-3-methylbenzohydrazide | |

CAS RN |

1142211-15-1 |

Source

|

| Record name | 2,4-Dihydroxy-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)

![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327063.png)

![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)